1-N',10-N'-diaminodecanediimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,8-BIS(IMINO-HYDRAZINO-METHYL)OCTANE is a heterocyclic organic compound with the molecular formula C10H24N6 and a molecular weight of 228.34 g/mol . It is also known by its IUPAC name, 1-N,10-N-diaminodecanediimidamide . This compound is characterized by its unique structure, which includes two primary amine groups and two amidine derivatives .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-BIS(IMINO-HYDRAZINO-METHYL)OCTANE typically involves the reaction of octane derivatives with hydrazine and imino compounds under controlled conditions. The exact synthetic route and reaction conditions can vary, but generally, the process involves:
Reactants: Octane derivatives, hydrazine, and imino compounds.
Conditions: Controlled temperature and pressure, often in the presence of a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production methods for 1,8-BIS(IMINO-HYDRAZINO-METHYL)OCTANE are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve:
Batch Reactors: For controlled synthesis in large volumes.
Continuous Flow Reactors: For more efficient and consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
1,8-BIS(IMINO-HYDRAZINO-METHYL)OCTANE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into simpler amines or other derivatives.
Substitution: The primary amine groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Various oxidized derivatives.
Reduction: Simpler amines and other reduced forms.
Substitution: Substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1,8-BIS(IMINO-HYDRAZINO-METHYL)OCTANE has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,8-BIS(IMINO-HYDRAZINO-METHYL)OCTANE involves its interaction with molecular targets and pathways. The compound can:
Bind to Enzymes: Inhibit or activate enzymatic activity.
Interact with DNA/RNA: Affect gene expression and protein synthesis.
Modulate Cellular Pathways: Influence various cellular processes, including apoptosis and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,6-BIS(IMINO-HYDRAZINO-METHYL)HEXANE: A similar compound with a shorter carbon chain.
1,10-BIS(IMINO-HYDRAZINO-METHYL)DECANE: A similar compound with a longer carbon chain.
Uniqueness
1,8-BIS(IMINO-HYDRAZINO-METHYL)OCTANE is unique due to its specific carbon chain length and the presence of two primary amine groups and two amidine derivatives. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
7707-16-6 |
---|---|
Molekularformel |
C10H24N6 |
Molekulargewicht |
228.34 g/mol |
IUPAC-Name |
1-N',10-N'-diaminodecanediimidamide |
InChI |
InChI=1S/C10H24N6/c11-9(15-13)7-5-3-1-2-4-6-8-10(12)16-14/h1-8,13-14H2,(H2,11,15)(H2,12,16) |
InChI-Schlüssel |
XIMHZCOKXSUNNO-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCC(=NN)N)CCCC(=NN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.